molecular formula C14H11N5O B14146751 N'-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide

N'-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide

Cat. No.: B14146751
M. Wt: 265.27 g/mol
InChI Key: SQDVFSFKGKUNRM-QGMBQPNBSA-N
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Description

N’-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound features a benzimidazole core linked to a pyridine moiety through a hydrazide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide typically involves the condensation of 2-pyridinecarboxaldehyde with 1H-benzimidazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N’-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its hydrazide moiety allows it to form hydrogen bonds with biological macromolecules, disrupting their normal function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable biological activities.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazole core and are used in similar applications.

Uniqueness

N’-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide is unique due to its specific combination of a benzimidazole core and a pyridine moiety linked through a hydrazide group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H11N5O

Molecular Weight

265.27 g/mol

IUPAC Name

N-[(E)-pyridin-2-ylmethylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C14H11N5O/c20-14(19-18-8-11-3-1-2-6-15-11)10-4-5-12-13(7-10)17-9-16-12/h1-9H,(H,16,17)(H,19,20)/b18-8+

InChI Key

SQDVFSFKGKUNRM-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3

solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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